6-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
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Overview
Description
The compound 6-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Linkage: This step involves the reaction of the quinazolinone intermediate with a thioether reagent, often under mild conditions to avoid decomposition.
Attachment of the Dimethoxyphenyl Group: This is typically done through a nucleophilic substitution reaction, where the dimethoxyphenylamine reacts with an electrophilic intermediate.
Final Coupling with Hexanamide: The final step involves coupling the intermediate with hexanamide, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its quinazolinone core, which is known for various pharmacological activities.
Mechanism of Action
The mechanism of action of 6-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The thioether linkage and dimethoxyphenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyacetophenone: A simpler compound with similar functional groups but lacking the complex quinazolinone core.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.
Uniqueness
6-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide: is unique due to its complex structure, which combines a quinazolinone core with a thioether linkage and multiple functional groups
Properties
IUPAC Name |
6-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O8S/c1-41-22-10-8-21(9-11-22)18-34-30(38)7-5-4-6-14-37-32(40)24-16-28-29(45-20-44-28)17-26(24)36-33(37)46-19-31(39)35-25-13-12-23(42-2)15-27(25)43-3/h8-13,15-17H,4-7,14,18-20H2,1-3H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADVDZTPWUHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=C(C=C(C=C5)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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